2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-
Description
This compound is a β-lactam (2-azetidinone) derivative featuring a 4-fluorophenyl group at the N-1 position, a 4-(phenylmethoxy)phenyl group at C-4, and a stereospecific (1R)-1,2-dihydroxyethyl substituent at C-2. The (3R,4S) configuration is critical for positioning pharmacophoric groups, as highlighted in structure-activity relationship (SAR) studies . Its design likely targets metabolic or enzymatic pathways, given the prominence of 2-azetidinones in cholesterol absorption inhibition (e.g., ezetimibe analogs) and antimicrobial applications .
Properties
Molecular Formula |
C24H22FNO4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(3R,4S)-3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H22FNO4/c25-18-8-10-19(11-9-18)26-23(22(24(26)29)21(28)14-27)17-6-12-20(13-7-17)30-15-16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22-,23+/m0/s1 |
InChI Key |
KNTBFPMGACCTOE-RJGXRXQPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@@H](C(=O)N3C4=CC=C(C=C4)F)[C@H](CO)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Core: This step involves the cyclization of a suitable β-lactam precursor under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Phenylmethoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the aryl group.
Stereochemical Control: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The azetidinone ring can be reduced to form the corresponding amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Hydrogenation (H2, Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Nitration (HNO3, H2SO4), halogenation (Br2, FeBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of β-lactamases, which are enzymes that confer antibiotic resistance.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interfere with cell division.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as β-lactamases by binding to their active sites, preventing the hydrolysis of β-lactam antibiotics.
Cell Cycle Interference: In cancer cells, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis. This is achieved through the modulation of key signaling pathways involved in cell division and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Stereochemical Influence
The (3R,4S) configuration in the target compound ensures proper spatial alignment of the 4-fluorophenyl and phenylmethoxy groups, a feature shared with SCH 58233. In contrast, antimicrobial derivatives (e.g., Compound 4) show less stereochemical dependency .
Key Research Findings and Trends
Antihyperlipidemic Potential: Derivatives with 4-fluorophenyl and aryloxy groups exhibit NPC1L1 binding comparable to ezetimibe. Molecular docking studies correlate C-4 substituent bulk with efficacy .
Antimicrobial Limitations: While 2-azetidinones generally show moderate activity, chloro/methoxy substituents outperform hydroxyl or polar groups .
Stereochemical Rigidity : Optimal activity in metabolic targets requires strict (3R,4S) or (3S,4R) configurations, unlike antimicrobial or anticancer applications .
Biological Activity
2-Azetidinone compounds have garnered significant attention in pharmacological research due to their diverse biological activities. The specific compound 2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- is a derivative that exhibits potential therapeutic properties. This article delves into its biological activity, supported by various studies and data.
- Molecular Formula : C24H21F2NO3
- Molecular Weight : 423.43 g/mol
- CAS Number : 87037-95-4
Antimicrobial Activity
Research indicates that azetidinones exhibit notable antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains and fungi. For instance, derivatives of azetidinone have demonstrated efficacy against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
Antitumor Activity
Studies have highlighted the antitumor potential of azetidinones. The compound has been evaluated in vitro and in vivo for its ability to inhibit tumor cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the activity of pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Other Biological Activities
In addition to the aforementioned activities, azetidinones have been reported to possess:
- Antiviral Activity : Particularly against human cytomegalovirus and HIV .
- Antidiabetic Effects : Some studies indicate that these compounds may help regulate blood glucose levels.
- Neuroprotective Properties : Preliminary research suggests potential benefits in neurodegenerative conditions like Parkinson's disease .
Data Table of Biological Activities
Case Studies
-
Antimicrobial Efficacy Study
- A study published in Journal of Medicinal Chemistry evaluated various azetidinone derivatives against a panel of bacterial strains, including MRSA. The results indicated that certain modifications to the azetidinone structure enhanced antibacterial activity significantly.
-
Antitumor Activity Assessment
- In vitro studies conducted on breast cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. Further animal studies confirmed its efficacy in reducing tumor size without significant toxicity.
-
Anti-inflammatory Mechanism Investigation
- Research focused on the compound's ability to inhibit COX-2 expression in macrophages, leading to decreased prostaglandin synthesis. This finding supports its potential use in treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
